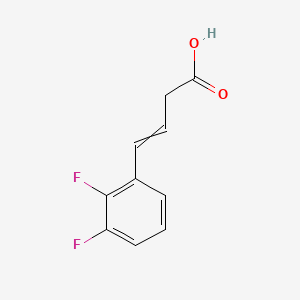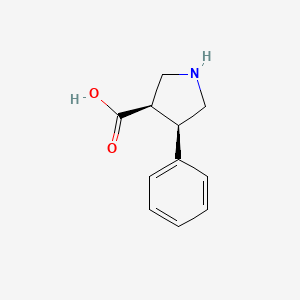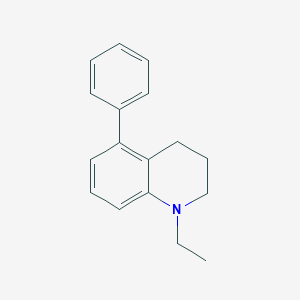![molecular formula C20H13N3O3 B13675619 2-[4-(4-Nitrophenoxy)phenyl]quinoxaline](/img/structure/B13675619.png)
2-[4-(4-Nitrophenoxy)phenyl]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Nitrophenoxy)phenyl]quinoxaline is a chemical compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a nitrophenoxy group attached to the phenyl ring, which is further connected to the quinoxaline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Nitrophenoxy)phenyl]quinoxaline typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-bromo-1-(4-(4-nitrophenoxy)phenyl)ethanone with o-phenylenediamine in the presence of a catalyst. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures (around 90°C) for several hours . The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(4-Nitrophenoxy)phenyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂) are employed.
Major Products Formed
Oxidation: Formation of 2-[4-(4-Aminophenoxy)phenyl]quinoxaline.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of nitro or halogen-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and ability to inhibit certain enzymes.
Mécanisme D'action
The mechanism of action of 2-[4-(4-Nitrophenoxy)phenyl]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce DNA damage and inhibit cell proliferation . The compound can generate reactive oxygen species (ROS) and interfere with cellular processes, leading to apoptosis (programmed cell death) in cancer cells.
Comparaison Avec Des Composés Similaires
2-[4-(4-Nitrophenoxy)phenyl]quinoxaline can be compared with other quinoxaline derivatives, such as:
2-(4-Methoxyphenyl)quinoxaline: Known for its antimicrobial properties.
2-(4-Aminophenyl)quinoxaline: Studied for its anticancer activity.
1,2,4-Triazolo[4,3-a]quinoxaline: Exhibits antiviral and antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H13N3O3 |
|---|---|
Poids moléculaire |
343.3 g/mol |
Nom IUPAC |
2-[4-(4-nitrophenoxy)phenyl]quinoxaline |
InChI |
InChI=1S/C20H13N3O3/c24-23(25)15-7-11-17(12-8-15)26-16-9-5-14(6-10-16)20-13-21-18-3-1-2-4-19(18)22-20/h1-13H |
Clé InChI |
XZSJBULSIPKHID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



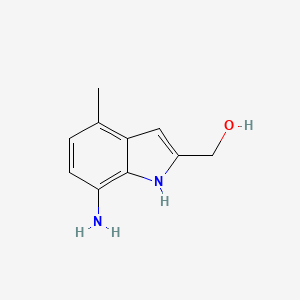
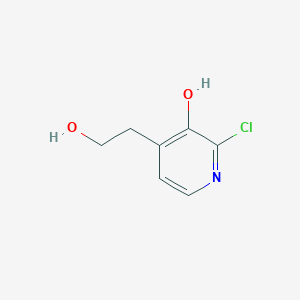
![2,5,6,7-Tetrahydropyrano[3,2-c]pyrazol-3-amine](/img/structure/B13675560.png)
![tert-Butyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13675567.png)
![6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13675574.png)

![8-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13675590.png)
![2-Chloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13675593.png)
